molecular formula C13H16Br3N3O B11114657 N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11114657
M. Wt: 470.00 g/mol
InChI Key: YOVZWZYMMDBYNO-QGMBQPNBSA-N
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Description

N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C₁₃H₁₆Br₃N₃O. This compound is known for its unique structure, which includes a pentanylidene group and a tribromophenyl group. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2,4,5-tribromoaniline with acetohydrazide in the presence of a suitable aldehyde, such as pentanal. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tribromophenyl group is believed to play a crucial role in its biological activity, potentially through interactions with cellular proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-2-Pentanylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-(2-Pentanylidene)-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Uniqueness

N’-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pentanylidene group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H16Br3N3O

Molecular Weight

470.00 g/mol

IUPAC Name

N-[(E)-pentan-2-ylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C13H16Br3N3O/c1-3-4-8(2)18-19-13(20)7-17-12-6-10(15)9(14)5-11(12)16/h5-6,17H,3-4,7H2,1-2H3,(H,19,20)/b18-8+

InChI Key

YOVZWZYMMDBYNO-QGMBQPNBSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/C

Canonical SMILES

CCCC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)C

Origin of Product

United States

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